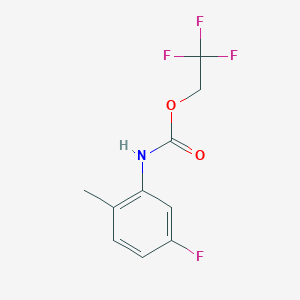
N-(5-fluoro-2-méthylphényl)carbamate de 2,2,2-trifluoroéthyle
Vue d'ensemble
Description
2,2,2-Trifluoroethyl N-(5-fluoro-2-methylphenyl)carbamate is a chemical compound with the molecular formula C10H9F4NO2 and a molecular weight of 251.18 g/mol . This compound is known for its unique structural features, including the presence of trifluoroethyl and fluoro-methylphenyl groups, which contribute to its distinct chemical properties .
Applications De Recherche Scientifique
2,2,2-Trifluoroethyl N-(5-fluoro-2-methylphenyl)carbamate has a wide range of applications in scientific research, including:
Méthodes De Préparation
The synthesis of 2,2,2-trifluoroethyl N-(5-fluoro-2-methylphenyl)carbamate typically involves the reaction of 5-fluoro-2-methylphenylamine with 2,2,2-trifluoroethyl chloroformate under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
2,2,2-Trifluoroethyl N-(5-fluoro-2-methylphenyl)carbamate undergoes various chemical reactions, including:
Mécanisme D'action
The mechanism of action of 2,2,2-trifluoroethyl N-(5-fluoro-2-m
Activité Biologique
2,2,2-Trifluoroethyl N-(5-fluoro-2-methylphenyl)carbamate is a fluorinated compound that has garnered attention in the fields of medicinal chemistry and agrochemicals due to its biological activity. The incorporation of trifluoromethyl groups in organic compounds often enhances their pharmacological properties, making them valuable in drug discovery and development. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential applications.
- Chemical Formula : C10H9F4NO2
- Molecular Weight : 251.18 g/mol
- CAS Number : 1087788-91-7
- IUPAC Name : 2,2,2-trifluoroethyl N-(5-fluoro-2-methylphenyl)carbamate
The biological activity of 2,2,2-trifluoroethyl N-(5-fluoro-2-methylphenyl)carbamate can be attributed to several factors:
- Fluorination Effects : The presence of fluorine atoms can enhance lipophilicity and metabolic stability, potentially leading to increased bioavailability and prolonged action in biological systems.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, similar to other carbamate derivatives which often act as inhibitors of acetylcholinesterase.
- Cell Proliferation : The compound has shown potential in inhibiting cell proliferation in cancer models, indicating possible anticancer properties.
Efficacy Studies
A summary of key findings from various studies on the biological activity of 2,2,2-trifluoroethyl N-(5-fluoro-2-methylphenyl)carbamate is presented in the table below:
Case Study 1: Anticancer Activity
In a study involving the MDA-MB-231 breast cancer cell line, 2,2,2-trifluoroethyl N-(5-fluoro-2-methylphenyl)carbamate exhibited a potent inhibitory effect on cell proliferation with an IC50 value of 0.126 µM. This study highlighted the compound's potential as a selective anticancer agent with minimal effects on non-cancerous cells.
Case Study 2: Toxicity Assessment
A toxicity assessment conducted on Kunming mice indicated that the compound did not exhibit acute toxicity at doses up to 2000 mg/kg. This suggests a favorable safety profile for further development as a therapeutic agent.
Propriétés
IUPAC Name |
2,2,2-trifluoroethyl N-(5-fluoro-2-methylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F4NO2/c1-6-2-3-7(11)4-8(6)15-9(16)17-5-10(12,13)14/h2-4H,5H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVQRIYXPYMWDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















